molecular formula C15H11N3O6S2 B2705040 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate CAS No. 896017-17-7

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate

Cat. No.: B2705040
CAS No.: 896017-17-7
M. Wt: 393.39
InChI Key: UYMIOZVISRJBMU-UHFFFAOYSA-N
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a sophisticated synthetic compound designed for interdisciplinary medicinal chemistry and chemical biology research. Its structure integrates three distinct pharmacophoric motifs: a 1,3,4-thiadiazole core, a 4-pyranone unit, and a furan carboxylate ester. The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, extensively documented for its diverse biological activities, particularly as an inhibitor of carbonic anhydrase [Source: National Center for Biotechnology Information] and as a basis for antimicrobial and anticancer agents [Source: ScienceDirect] . The acetamido substitution on the thiadiazole ring is a common feature used to modulate solubility and hydrogen-bonding capacity with biological targets. The molecule's mechanism of action is hypothesized to involve multi-target engagement. The thioether-linked methyl-4-pyranone moiety can contribute to kinase inhibition potential, as pyranone derivatives are known to interact with ATP-binding sites [Source: Journal of Medicinal Chemistry] . Concurrently, the furan-2-carboxylate ester can influence the compound's cellular permeability and metabolic stability. This unique hybrid architecture makes it a valuable chemical probe for investigating novel signaling pathways, for use in high-throughput screening campaigns to identify new therapeutic targets, and as a lead structure for the development of enzyme inhibitors in oncology and infectious disease research.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O6S2/c1-8(19)16-14-17-18-15(26-14)25-7-9-5-10(20)12(6-23-9)24-13(21)11-3-2-4-22-11/h2-6H,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMIOZVISRJBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a complex organic compound notable for its unique structural features, including a pyran ring, a thiadiazole moiety, and an acetamido group. The molecular formula is C21H21N3O7SC_{21}H_{21}N_{3}O_{7}S with a molecular weight of approximately 417.5 g/mol. This compound has attracted attention due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The structural complexity of the compound enhances its reactivity and biological activity. The presence of various functional groups, such as the acetamido group and the thiadiazole structure, contributes to its pharmacological profile. The following table summarizes key structural features:

FeatureDescription
Molecular FormulaC21H21N3O7SC_{21}H_{21}N_{3}O_{7}S
Molecular Weight417.5 g/mol
Key Functional GroupsThiadiazole, Acetamido, Pyran
Potential ApplicationsAntimicrobial, Anticancer

Antimicrobial Activity

Research indicates that compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have demonstrated significant antimicrobial properties. For instance, derivatives containing thiadiazole rings have shown effectiveness against various bacterial strains. In vitro studies on related compounds have reported minimum inhibitory concentrations (MICs) in the range of 16–128 μg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. A study focusing on thiadiazole derivatives revealed that certain analogs exhibited antiproliferative activity against cancer cell lines such as U937 and THP-1. The IC50 values for these compounds ranged from 10 to 20 μM, indicating moderate to high potency compared to standard chemotherapeutics like etoposide . The mechanism of action may involve the induction of apoptosis or inhibition of cell cycle progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their antibacterial and antifungal activities. One derivative exhibited an MIC of 16 μg/mL against Staphylococcus aureus, highlighting the potential of thiadiazole-containing compounds in drug development .
  • Coumarin-Thiadiazole Conjugates : Research on coumarin-thiadiazole conjugates indicated significant cytotoxicity against cancer cell lines with IC50 values ranging from 15 to 25 μM. These findings support the hypothesis that structural modifications can enhance biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its trifunctional design. Below is a comparative analysis with structurally related molecules:

Compound Key Structural Features Bioactivity/Applications Synthetic Notes
6-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate (Target Compound) 5-Acetamido-thiadiazole, pyran-4-one, furan-2-carboxylate Inferred: Antibacterial (via thiadiazole), metabolic stability (pyran), solubility (furan) NaOH-mediated thiol coupling in acetone/water
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate (Compound 2, ) 5-Amino-thiadiazole, pyran-triacetate Antimicrobial activity reported; amino group enhances solubility vs. acetamido Similar NaOH/acetone conditions; amino-thiadiazole intermediate
Compound 16 () Fluorinated heptadecafluoro chain, triazole, pyrimidine Antiviral (fluorophilic interactions), enzyme inhibition (pyrimidine) Multi-step synthesis with click chemistry; fluorinated chains complicate scaling
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound m, ) Cephalosporin core, tetrazole, methyl-thiadiazole Broad-spectrum β-lactamase-resistant antibiotic Biocatalytic steps for β-lactam ring; tetrazole enhances acid stability

Key Comparative Insights

Bioactivity :

  • The target compound lacks direct bioactivity data but shares the 1,3,4-thiadiazole motif with cephalosporin derivatives (e.g., Compound m, ), which exhibit β-lactamase resistance .
  • Compound 16 () incorporates fluorinated chains, enhancing lipophilicity and antiviral potency but reducing aqueous solubility compared to the target compound’s furan-carboxylate .

Synthesis :

  • The target compound’s synthesis is simpler than Compound 16 (), which requires click chemistry and fluorinated reagents .
  • Unlike cephalosporin analogs (), the absence of a β-lactam core in the target compound may reduce susceptibility to resistance mechanisms .

Physicochemical Properties: The 5-acetamido group in the target compound improves metabolic stability over the 5-amino group in Compound 2 () . Furan-2-carboxylate offers better solubility than the triacetylated pyran in Compound 2 or the fluorinated chains in Compound 16 .

Q & A

Basic: What synthetic strategies are commonly employed to synthesize 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the 5-acetamido-1,3,4-thiadiazole-2-thiol moiety. A common approach includes:

  • Step 1 : Formation of the thiadiazole ring via cyclization of thiourea derivatives with chloroacetamide under basic conditions (e.g., NaOH/EtOH) .
  • Step 2 : Thioether linkage formation between the thiadiazole-thiol intermediate and a pyranone derivative (e.g., 4-oxo-4H-pyran-3-yl methyl bromide) in polar aprotic solvents like DMF, using K₂CO₃ as a base.
  • Step 3 : Esterification of the pyranone moiety with furan-2-carboxylic acid using DCC/DMAP coupling agents .
    Key Reference : details analogous thiadiazole syntheses, while provides protocols for thioether formation and crystallization .

Advanced: How can reaction conditions be optimized to enhance the yield of the thiadiazol-thioether intermediate?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Replace ethanol with DMF or acetonitrile to improve solubility of hydrophobic intermediates .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate thiol-alkylation reactions.
  • Temperature Control : Conduct reactions at 60–80°C to balance reaction rate and side-product formation .
  • Workup : Employ gradient recrystallization (e.g., DMF/water) to isolate pure intermediates, as demonstrated in for similar thioether derivatives (yield: 64–74%).

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for the pyranone, N-H stretch at ~3300 cm⁻¹ for acetamido).
  • ¹H/¹³C NMR : Identify proton environments (e.g., furan-2-carboxylate protons at δ 6.5–7.5 ppm, pyranone methylene at δ 4.2–4.5 ppm) .
  • Elemental Analysis : Validate stoichiometry (e.g., %C, %N matching C₁₈H₁₆N₄O₆S₂).
    Example : reports IR and NMR data for structurally analogous compounds, enabling cross-validation.

Advanced: How should researchers resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

  • Cross-Validation : Compare experimental IR/NMR with computational predictions (e.g., DFT calculations for chemical shifts).
  • Alternative Pathways : Synthesize derivatives (e.g., methyl ester analogs) to isolate conflicting signals .
  • High-Resolution MS : Confirm molecular formula to rule out isomeric impurities .
    Case Study : highlights discrepancies in melting points for similar compounds, resolved via recrystallization and repeated spectral analysis.

Advanced: What role does the 1,3,4-thiadiazole moiety play in the compound’s reactivity?

Methodological Answer:
The thiadiazole ring:

  • Enhances Electrophilicity : The sulfur atoms stabilize transition states in nucleophilic substitutions (e.g., thioether formation) .
  • Modulates Solubility : Polar solvents (e.g., DMSO) improve solubility for biological assays.
  • Influences Stability : Hydrolytic stability under acidic conditions can be tested via accelerated degradation studies (pH 1–3, 37°C) .
    Reference : demonstrates analogous thiadiazole derivatives undergoing regioselective alkylation .

Basic: How can researchers validate the purity of intermediates during synthesis?

Methodological Answer:

  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .
  • HPLC-PDA : Quantify impurities (e.g., unreacted furan-2-carboxylic acid) with a C18 column and gradient elution (ACN/water + 0.1% TFA).
  • Melting Point Analysis : Compare observed values with literature (e.g., reports mp 208–210°C for related thiophene carboxamides).

Advanced: What computational methods support the design of derivatives with improved bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase inhibitors) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values .
  • ADMET Prediction : Employ SwissADME to optimize logP (<3) and aqueous solubility for in vivo studies .
    Example : discusses docking poses of triazole-thiazole hybrids, guiding SAR modifications .

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